molecular formula C13H13N5O2 B2645698 5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415466-23-6

5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B2645698
M. Wt: 271.28
InChI Key: DPTLLBYILVBOBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves a two-step process. First, 4-chloropyrazolo[1,5-a]pyrazines react with anthranilic acids, leading to the formation of 8Н-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones. This reaction introduces a new heterocyclic system, combining the bicyclic pyrazolo[1,5-a]pyrazine framework with the quinazolone ring. The latter is a common pharmacophore found in various biologically active compounds, including alkaloids. The resulting Compound X represents a promising molecular structure for further exploration .

Future Directions

: Hrynyshyn, Y. V., Tsizorik, N. M., Musiychuk, A. R., Bol’but, A. V., & Vovk, M. V. (2017). Synthesis of 8Н-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones. Chemistry of Heterocyclic Compounds, 53(1), 1242–1247. DOI: 10.1007/s10593-018-2196-z

properties

IUPAC Name

5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-4-10-11(14-2-3-18(10)16-7)17-5-8-9(6-17)13(20)15-12(8)19/h2-4,8-9H,5-6H2,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTLLBYILVBOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC4C(C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

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